1-[Bis(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[Bis(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazoles, which are heterocyclic compounds containing a triazole ring fused to a benzene ring. This compound is characterized by the presence of two 4-methylphenyl groups attached to a central benzotriazole core. Benzotriazoles are widely used in various fields due to their stability and ability to act as UV stabilizers, corrosion inhibitors, and intermediates in organic synthesis.
Preparation Methods
The synthesis of 1-[Bis(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 4-methylbenzyl chloride with benzotriazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
1-[Bis(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzotriazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenyl groups can be replaced by other nucleophiles such as halides, amines, or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[Bis(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, benzotriazole derivatives are explored for their potential as drug candidates. Their ability to interact with specific enzymes and receptors makes them promising leads for drug development.
Industry: The compound is used as a UV stabilizer in plastics, coatings, and adhesives to protect materials from UV degradation. It also serves as a corrosion inhibitor in metalworking fluids and coatings to prevent corrosion of metal surfaces.
Mechanism of Action
The mechanism of action of 1-[Bis(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes or receptors by binding to their active sites, thereby modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
For example, in antimicrobial applications, the compound may disrupt the cell membrane or interfere with essential metabolic processes of microorganisms, leading to their inhibition or death. In UV stabilization, the compound absorbs UV radiation and dissipates the energy as heat, preventing the degradation of the material.
Comparison with Similar Compounds
1-[Bis(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
1H-Benzotriazole: A simpler benzotriazole derivative without the 4-methylphenyl groups. It is widely used as a corrosion inhibitor and UV stabilizer.
2-(2-Hydroxyphenyl)benzotriazole: A benzotriazole derivative with a hydroxyphenyl group, commonly used as a UV absorber in plastics and coatings.
5-Chloro-2-(2,4-dichlorophenoxy)phenol:
The uniqueness of this compound lies in its specific structure, which imparts distinct properties and reactivity compared to other benzotriazole derivatives. Its dual 4-methylphenyl groups enhance its stability and make it suitable for various applications in different fields.
Properties
IUPAC Name |
1-[bis(4-methylphenyl)methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3/c1-15-7-11-17(12-8-15)21(18-13-9-16(2)10-14-18)24-20-6-4-3-5-19(20)22-23-24/h3-14,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVIUEJVHCLZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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